3-(4-Fluorophenyl)pyrrolidine oxalate
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Overview
Description
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The fluorophenyl group could potentially interact with various biological targets, but without specific studies, it’s hard to identify the exact targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals interactions .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain a pyrrolidine ring are involved in central nervous system pathways, including neurotransmitter systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)pyrrolidine oxalate typically involves the reaction of 3-(4-fluorophenyl)pyrrolidine with oxalic acid. One documented method includes dissolving 5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylic acid in acetonitrile, followed by the addition of o-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU), pyridine, and this compound. The mixture is stirred at 60°C for 2 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)pyrrolidine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)pyrrolidine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)pyrrolidine oxalate
- 3-(4-Bromophenyl)pyrrolidine oxalate
- 3-(4-Methylphenyl)pyrrolidine oxalate
Comparison: Compared to its analogs, 3-(4-Fluorophenyl)pyrrolidine oxalate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
3-(4-fluorophenyl)pyrrolidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.C2H2O4/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;3-1(4)2(5)6/h1-4,9,12H,5-7H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWXUYJCPWFBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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